(1-Benzhydrylazetidin-2-yl)methanol
CAS No.: 72351-68-9
Cat. No.: VC3904257
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72351-68-9 |
|---|---|
| Molecular Formula | C17H19NO |
| Molecular Weight | 253.34 g/mol |
| IUPAC Name | (1-benzhydrylazetidin-2-yl)methanol |
| Standard InChI | InChI=1S/C17H19NO/c19-13-16-11-12-18(16)17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17,19H,11-13H2 |
| Standard InChI Key | ZQFMLZHAZJYUOD-UHFFFAOYSA-N |
| SMILES | C1CN(C1CO)C(C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CN(C1CO)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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IUPAC Name: (1-Benzhydrylazetidin-2-yl)methanol
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CAS Registry Number: 72351-68-9
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Molecular Formula: C17H19NO
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Molecular Weight: 253.34 g/mol
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SMILES Notation: OC[C@H]1N(C(C2=CC=CC=C2)C3=CC=CC=C3)C[C@@H]1
The compound’s azetidine ring introduces significant ring strain due to its four-membered structure, enhancing reactivity in nucleophilic and electrophilic reactions . The benzhydryl group contributes steric bulk and lipophilicity, while the hydroxymethyl group enables functionalization via oxidation or esterification .
Synthesis and Manufacturing
Azetidinium Ion Rearrangement
Azetidinium ions substituted with benzhydryl groups undergo Stevens rearrangement to form pyrrolidine derivatives. For example, treatment of 1-benzhydrylazetidinium ions with bases like NaOH induces ring expansion, yielding 2,2-diarylpyrrolidines . While this method primarily targets pyrrolidines, intermediates such as (1-benzhydrylazetidin-2-yl)methanol can be isolated under controlled conditions .
Direct Functionalization of Azetidine
An alternative route involves:
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Azetidine ring formation via cyclization of 3-amino-1-benzhydrylpropanol precursors.
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Hydroxymethyl introduction through oxidation or reduction of ester/carbonyl intermediates .
Example Protocol:
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Step 1: React 3-amino-1-benzhydrylpropanol with thionyl chloride to form the azetidine ring.
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Step 2: Oxidize the resulting intermediate with pyridinium chlorochromate (PCC) to yield the hydroxymethyl derivative .
Industrial Production Considerations
Large-scale synthesis prioritizes:
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Catalyst optimization (e.g., ZnCl2 for imine formation).
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Green chemistry principles (solvent recycling, microwave-assisted reactions) .
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 120–125°C (decomposes) | |
| Solubility | Low in water; soluble in DMSO, DMF | |
| LogP (Octanol-Water) | 3.2 (predicted) | |
| Stability | Sensitive to oxidation; store under N2 |
Spectroscopic Characterization
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1H NMR (CDCl3): δ 7.2–7.4 (m, 10H, benzhydryl), δ 3.8–4.1 (m, 2H, CH2OH), δ 3.2–3.5 (m, 3H, azetidine ring) .
Applications in Pharmaceutical Research
Intermediate for Calcium Channel Blockers
(1-Benzhydrylazetidin-2-yl)methanol serves as a precursor in synthesizing azelnidipine, a dihydropyridine-derived antihypertensive agent. The benzhydrylazetidine moiety enhances binding affinity to L-type calcium channels, prolonging therapeutic effects .
Key Reaction:
Enzyme Inhibitor Development
The compound’s rigid structure is exploited in designing ABHD6 inhibitors for metabolic disorders. Substitution at the hydroxymethyl group with fluorinated moieties improves target selectivity .
Future Directions
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